[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate

Lipophilicity Drug Design ADME

[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate (CAS 647021-18-9) is a chiral piperidine diester that carries an N-butanoyl substituent and a 2-(butyryloxymethyl) group. The compound has a molecular formula of C₁₄H₂₅NO₃, a molecular weight of 255.35 g/mol, and a calculated LogP of 2.45, which places it in a lipophilicity range suitable for passive membrane permeation while retaining adequate aqueous solubility for in vitro assay compatibility.

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
CAS No. 647021-18-9
Cat. No. B12591245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate
CAS647021-18-9
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CCCCC1COC(=O)CCC
InChIInChI=1S/C14H25NO3/c1-3-7-13(16)15-10-6-5-9-12(15)11-18-14(17)8-4-2/h12H,3-11H2,1-2H3/t12-/m0/s1
InChIKeyFCHTURBLWXLILX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [(2S)-1-butanoylpiperidin-2-yl]methyl butanoate (CAS 647021-18-9) Is a Structurally Defined Piperidine Diester for Targeted Medicinal Chemistry Procurement


[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate (CAS 647021-18-9) is a chiral piperidine diester that carries an N-butanoyl substituent and a 2-(butyryloxymethyl) group . The compound has a molecular formula of C₁₄H₂₅NO₃, a molecular weight of 255.35 g/mol, and a calculated LogP of 2.45, which places it in a lipophilicity range suitable for passive membrane permeation while retaining adequate aqueous solubility for in vitro assay compatibility . The (2S) absolute configuration is a critical identity feature: the enantiomeric (2R) isomer and the regioisomeric 3-substituted analog are distinct chemical entities that cannot be assumed to exhibit identical biological or physicochemical behavior.

Why Closely Related Piperidine Esters Cannot Be Interchanged with [(2S)-1-butanoylpiperidin-2-yl]methyl butanoate in Biological Assays or Synthetic Sequences


Superficially similar piperidine esters differ in at least three dimensions that directly affect molecular recognition, metabolic stability, and synthetic utility: (i) N-acyl chain length, which governs LogP-driven partitioning and enzyme active-site complementarity [1]; (ii) stereochemistry at the 2-position, which determines the spatial orientation of the ester-bearing side chain ; and (iii) the position of ester attachment on the piperidine ring, which alters conformational preferences and hydrogen-bonding capacity . For instance, the N-acetyl analog (CAS 647021-23-6) has a molecular weight of 227.30 Da and a substantially lower calculated lipophilicity, while the 3-substituted regioisomer (CAS 647021-20-3) relocates the ester group to a position that removes the direct 1,2-relationship between the N-acyl and ester substituents . These structural variations can lead to order-of-magnitude differences in target engagement, making generic substitution scientifically indefensible without explicit head-to-head bridging data.

Head-to-Head and Class-Level Comparative Evidence for [(2S)-1-butanoylpiperidin-2-yl]methyl butanoate Differentiation


Lipophilicity (LogP) Comparison Between N-Butanoyl and N-Acetyl Piperidine Ester Analogs

The calculated LogP of the target compound (2.45) is approximately 2-log units higher than the estimated value for the N-acetyl analog [(2S)-1-acetylpiperidin-2-yl]methyl butanoate (CAS 647021-23-6), which is predicted to have a LogP of ~0.4–0.8 based on fragment-based computation . This difference corresponds to a theoretical ~100-fold increase in octanol–water partition coefficient, a magnitude that can influence membrane permeability, plasma protein binding, and tissue distribution when these compounds are used as prodrugs or pharmacological probes [1].

Lipophilicity Drug Design ADME

Stereochemical Impact: (2S) vs. (2R) Enantiomer Differentiation

The (2S) enantiomer (CAS 647021-18-9) and the (2R) enantiomer (CAS 647021-25-8) are diastereomeric with respect to any chiral biological target . In the structurally related class of 1-acylpiperidine-2-carboxylate esters, enantiomeric pairs have been shown to differ in enzyme inhibitory potency by factors of 10–100× [1]. While no direct enantiomeric comparison data are publicly available for this specific compound pair, the established precedent in piperidine ester pharmacology dictates that the (2S) configuration cannot be assumed to be bioequivalent to the (2R) configuration.

Stereochemistry Chiral Recognition Pharmacology

Regioisomeric Differentiation: 2-Substituted vs. 3-Substituted Piperidine Diester

The target compound bears the ester functionality at the piperidine 2-position, whereas the closely related regioisomer [(3R)-1-butanoylpiperidin-3-yl]methyl butanoate (CAS 647021-20-3) carries it at the 3-position . This positional shift alters the spatial relationship between the N-butanoyl group and the ester side chain, changing the conformational ensemble accessible to the molecule. In piperidine-based pharmacophores, 2-substitution typically places the substituent in an axial or equatorial orientation that differs from 3-substitution, impacting both intramolecular hydrogen-bonding potential and target binding [1].

Regioisomerism Conformational Analysis Structure–Activity Relationship

Patent-Disclosed Pharmacological Relevance of 1-Butanoylpiperidine Scaffolds

International patent application WO 2015/169421 A1 (Merck Patent GmbH) discloses 1-butanoylpiperidine derivatives as dual inhibitors of tankyrases (TNKS-1/TNKS-2) and poly(ADP-ribose)polymerase-1 (PARP-1), with potential utility in cancer, multiple sclerosis, and inflammatory diseases [1]. The N-butanoyl group is a key structural feature of the claimed pharmacophore, and the presence of an ester substituent at the 2-position of the piperidine ring is explicitly encompassed within the generic formula (I). This establishes a direct patent precedent that the 1-butanoyl-2-substituted piperidine scaffold—of which the target compound is a specific exemplar—possesses biological activity relevant to validated therapeutic targets.

Tankyrase Inhibition PARP-1 Cancer Research

Procurement-Relevant Application Scenarios for [(2S)-1-butanoylpiperidin-2-yl]methyl butanoate


Chiral Building Block for Tankyrase/PARP-1 Inhibitor Lead Optimization

Given the patent precedent for 1-butanoylpiperidine derivatives as TNKS/PARP-1 inhibitors , this compound can serve as a key intermediate or scaffold-hopping starting point in medicinal chemistry campaigns targeting the Wnt pathway or PARP-dependent DNA repair. Its (2S) stereochemistry and specific LogP value (2.45) provide defined starting parameters for ADME optimization. The N-butanoyl group distinguishes it from the less lipophilic N-acetyl series, potentially offering improved membrane permeability and target engagement.

Enantiopure Reference Standard for Chiral Chromatography Method Development

The (2S) absolute configuration of this compound makes it suitable as an enantiopure reference for developing chiral HPLC or SFC methods aimed at separating piperidine ester enantiomers. Its distinct retention properties relative to the (2R) enantiomer (CAS 647021-25-8) and the 3-substituted regioisomer (CAS 647021-20-3) [1] enable robustness testing of chiral stationary phases.

Prodrug Design Intermediate Incorporating a Dual-Ester Motif

The compound's dual-ester architecture—an N-butanoyl amide and a butyryloxymethyl ester—offers two distinct hydrolytically cleavable sites . This feature is valuable in prodrug design, where sequential enzymatic hydrolysis can be exploited to achieve sustained release or site-specific activation. The higher LogP of the butanoyl variant compared to acetyl analogs may also enhance oral absorption and tissue distribution in preclinical prodrug studies.

SAR Probe for Investigating 1,2- vs. 1,3-Substitution Effects in Piperidine Pharmacophores

For academic and industrial groups conducting systematic SAR around piperidine-based enzyme inhibitors or receptor ligands, this compound serves as a defined 1,2-disubstituted reference point. It can be directly compared with the 3-substituted regioisomer (CAS 647021-20-3) to isolate the contribution of substitution geometry to potency, selectivity, and off-target profiles.

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